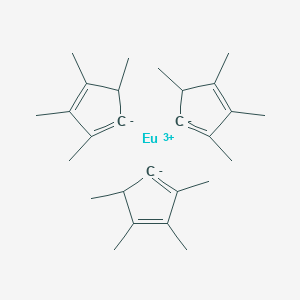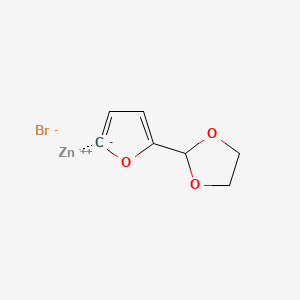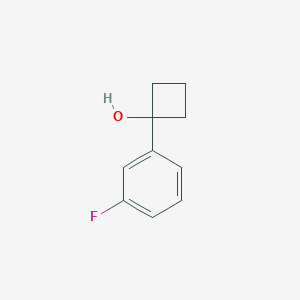
Tris(tetramethylcyclopentadienyl)europi&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tetramethylcyclopentadienyl)europium is a chemical compound with the molecular formula C27H39Eu. It is a coordination complex where a europium ion is bonded to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(tetramethylcyclopentadienyl)europium can be synthesized through the reaction of europium trichloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for Tris(tetramethylcyclopentadienyl)europium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The key is to maintain an inert atmosphere and control the reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tris(tetramethylcyclopentadienyl)europium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form europium(IV) complexes.
Reduction: It can be reduced to europium(II) complexes under specific conditions.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) species .
Scientific Research Applications
Tris(tetramethylcyclopentadienyl)europium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as mini-fullerene type zintl anions containing lanthanide ions
Biological Research: It is used in the study of europium-based luminescent probes for biological imaging and sensing.
Mechanism of Action
The mechanism by which Tris(tetramethylcyclopentadienyl)europium exerts its effects involves the coordination of the europium ion with the tetramethylcyclopentadienyl ligands. This coordination stabilizes the europium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or luminescence .
Comparison with Similar Compounds
Similar Compounds
- Tris(cyclopentadienyl)lanthanum
- Trichloro(pentamethylcyclopentadienyl)titanium
- Tris(butylcyclopentadienyl)yttrium
Uniqueness
Tris(tetramethylcyclopentadienyl)europium is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other cyclopentadienyl complexes. This makes it particularly useful in catalysis and materials science .
Properties
Molecular Formula |
C27H39Eu |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
InChI Key |
CTPQNFQOYTZECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)


![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)





![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)


